Cas no 663179-59-7 (4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE)
4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE Chemical and Physical Properties
Names and Identifiers
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- 4-(Pentafluorosulphanyl)benzene-1,2-diamine, 4-(Pentafluorothio)benzene-1,2-diamine
- 4-(Pentafluoro-λ<sup>6</sup>-sulfanyl)-1,2-benzenediamine
- 4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE
- 4-(pentafluoro-lambda6-sulfanyl)benzene-1,2-diamine
- 3,4-Diaminophenylsulfur pentafluoride
- AKOS016015705
- 3,4-diamino-(pentafluorosulfanyl)benzene
- MFCD11501040
- SCHEMBL16692703
- E?-sulfanyl)benzene-1,2-diamine
- 663179-59-7
- 4-(pentafluoro-
- 3,4-Diaminophenylsulphur pentafluoride
- PS-10961
- 4-(Pentafluorosulfanyl)benzene-1,2-diamine, >=95% (HPLC)
-
- MDL: MFCD11501040
- Inchi: 1S/C6H7F5N2S/c7-14(8,9,10,11)4-1-2-5(12)6(13)3-4/h1-3H,12-13H2
- InChI Key: UIJLRAJFHPRCAD-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C=1)N)N)(F)(F)(F)(F)F
Computed Properties
- Exact Mass: 234.02501022Da
- Monoisotopic Mass: 234.02501022Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 53Ų
4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC5149-250mg |
3,4-Diaminophenylsulphur pentafluoride |
663179-59-7 | 97% | 250mg |
£10.00 | 2023-09-01 | |
| Apollo Scientific | PC5149-1g |
3,4-Diaminophenylsulphur pentafluoride |
663179-59-7 | 97% | 1g |
£240.00 | 2025-02-21 | |
| Apollo Scientific | PC5149-5g |
3,4-Diaminophenylsulphur pentafluoride |
663179-59-7 | 97% | 5g |
£20.00 | 2023-09-01 | |
| TRC | P227618-10mg |
4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE |
663179-59-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P227618-50mg |
4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE |
663179-59-7 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | P227618-100mg |
4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE |
663179-59-7 | 100mg |
$ 230.00 | 2022-06-02 | ||
| abcr | AB304802-5g |
4-(Pentafluorosulfanyl)benzene-1,2-diamine, 95%; . |
663179-59-7 | 95% | 5g |
€75.60 | 2024-06-12 | |
| A2B Chem LLC | AH48295-1g |
4-(Pentafluorosulfanyl)benzene-1,2-diamine |
663179-59-7 | 97% | 1g |
$462.00 | 2024-04-19 | |
| abcr | AB304802-250 mg |
4-(Pentafluorosulfanyl)benzene-1,2-diamine; 95% |
663179-59-7 | 250 mg |
€182.40 | 2023-07-19 | ||
| abcr | AB304802-1 g |
4-(Pentafluorosulfanyl)benzene-1,2-diamine; 95% |
663179-59-7 | 1 g |
€467.20 | 2023-07-19 |
4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE Suppliers
4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE
Professional Introduction to 4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE (CAS No. 663179-59-7)
4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE, identified by its Chemical Abstracts Service (CAS) number 663179-59-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a pentafluorosulfanyl substituent attached to a benzene ring with two amino groups at the 1 and 2 positions, exhibits unique structural and electronic properties that make it a valuable candidate for various applications, particularly in the development of advanced materials and bioactive molecules.
The molecular structure of 4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE consists of a benzene core substituted with a highly electronegative pentafluorosulfanyl group at the para position relative to one of the amino groups. The presence of fluorine atoms not only enhances the lipophilicity and metabolic stability of the molecule but also influences its electronic distribution, making it an attractive scaffold for designing molecules with tailored photophysical properties. This feature has been exploited in recent years for the development of novel optoelectronic materials and fluorescent probes.
In the realm of pharmaceutical research, 4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE has been investigated for its potential as an intermediate in the synthesis of biologically active compounds. The combination of electron-donating amino groups and the electron-withdrawing effect of the pentafluorosulfanyl group creates a molecule with dual functionality, allowing for further derivatization into more complex structures. Such derivatives have shown promise in modulating enzyme activity and interacting with biological targets, making them relevant in drug discovery efforts targeting neurological and inflammatory disorders.
Recent studies have highlighted the utility of this compound in designing metal-organic frameworks (MOFs) and coordination polymers. The amino groups provide binding sites for metal ions, while the pentafluorosulfanyl group contributes to steric hindrance and electronic tuning, enabling the creation of materials with specific porosity and surface properties. These MOFs have been explored for applications in gas storage, separation technologies, and catalysis, demonstrating the versatility of 4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE beyond traditional pharmaceutical applications.
The synthesis of 4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the synthetic challenges but also showcase the advancements in synthetic organic chemistry that enable access to complex heterocyclic systems.
The spectroscopic and analytical characterization of 4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE has revealed intriguing properties that contribute to its potential applications. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the connectivity between atoms within the molecule, while mass spectrometry (MS) confirms its molecular weight and fragmentation patterns. X-ray crystallography has further provided insights into its solid-state structure, revealing how intermolecular interactions stabilize its crystalline form.
One notable application of 4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE is in the development of liquid crystals and display technologies. The balance between rigidity provided by the benzene ring and flexibility introduced by the amino groups allows for tuning mesogenic properties, making it suitable for creating liquid crystalline phases with desirable optical characteristics. These materials have found use in high-resolution displays and optical sensors where precise control over molecular orientation is critical.
The environmental impact of using 4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE as a building block in chemical synthesis has also been evaluated. Studies have focused on optimizing synthetic routes to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been applied to develop more sustainable methods for producing this compound, aligning with global efforts to promote environmentally friendly chemical processes.
In conclusion,4-(PENTAFLUOROSULFANYL)BENZENE-1,2-DIAMINE (CAS No. 663179-59-7) is a multifaceted compound with broad applicability across pharmaceuticals、materials science、and advanced technologies。 Its unique structural features enable diverse functionalization,making it a valuable scaffold for drug discovery,optoelectronic materials,and coordination polymers。 As research continues to uncover new applications,this compound is poised to play an increasingly important role in scientific innovation。
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